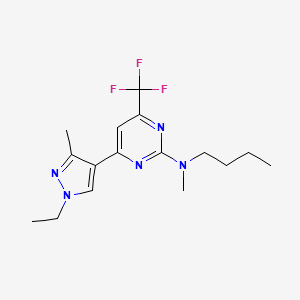![molecular formula C22H21F2N3O2 B14927920 [4-(2,3-Difluorobenzyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B14927920.png)
[4-(2,3-Difluorobenzyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a difluorobenzyl group and an isoxazole ring substituted with a methylphenyl group, making it a subject of study for its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE typically involves multi-step organic reactions. The initial step often includes the preparation of the piperazine derivative by reacting piperazine with 2,3-difluorobenzyl chloride under basic conditions. This intermediate is then coupled with 5-(4-methylphenyl)-3-isoxazolecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the difluorobenzyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Aplicaciones Científicas De Investigación
[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE has been explored for its applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE exerts its effects involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
[4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE: shares structural similarities with other piperazine and isoxazole derivatives, such as:
Uniqueness
The uniqueness of [4-(2,3-DIFLUOROBENZYL)PIPERAZINO][5-(4-METHYLPHENYL)-3-ISOXAZOLYL]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C22H21F2N3O2 |
|---|---|
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]-[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C22H21F2N3O2/c1-15-5-7-16(8-6-15)20-13-19(25-29-20)22(28)27-11-9-26(10-12-27)14-17-3-2-4-18(23)21(17)24/h2-8,13H,9-12,14H2,1H3 |
Clave InChI |
HMFCMFYUKYTRDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)CC4=C(C(=CC=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-acetylphenyl)-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927846.png)
![1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)propan-1-one](/img/structure/B14927850.png)
amine](/img/structure/B14927852.png)
![3-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927862.png)
![2,4-dibromo-6-[(E)-(2-{5-[(pyridin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]phenol](/img/structure/B14927864.png)
![1-benzyl-N-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927865.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B14927874.png)

![Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B14927889.png)
![1-ethyl-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B14927893.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927901.png)
![2-[(4-Methoxyphenoxy)methyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927910.png)
![2-[(5-phenyl-2H-tetrazol-2-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927912.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide](/img/structure/B14927916.png)
